REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[c:4]1[cH:5][c:6]([C:7]#[N:8])[cH:9][cH:10][c:11]1[OH:12].[CH2:17]1[CH2:18][NH:19][CH2:20][CH2:21]1.[CH3:13][C:14]([CH3:15])=[O:16].[CH3:22][c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1.[OH2:29]>>[C:1]1(=[O:3])[CH2:2][C:14]([CH3:13])([CH3:15])[O:12][c:11]2[c:4]1[cH:5][c:6]([C:7]#[N:8])[cH:9][cH:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1cc(C#N)ccc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC1(C)CC(=O)c2cc(C#N)ccc2O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |